

A Comparative Analysis of CH 275 and Compound 275#: Mechanisms and Biological Activities

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Compound of Interest		
Compound Name:	CH 275	
Cat. No.:	B15603759	Get Quote

An important clarification on the compared compounds: The initial query requested a comparison between "CH 275" and "Compound Z". Our literature search identified "CH 275" as a selective somatostatin receptor 1 (sst1) agonist. However, "Compound Z" is not a uniquely identified molecule in scientific literature, with the term referring to several distinct and unrelated substances. For the purpose of this guide, we have selected a specifically designated novel compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, referred to in its primary study as "compound 275#", as the comparator. It is critical for the reader to note that CH 275 and compound 275# are structurally and functionally unrelated, targeting different biological pathways and holding potential for distinct therapeutic areas. This guide, therefore, serves to objectively present the individual characteristics of these two compounds rather than a direct performance comparison.

CH 275: A Selective Somatostatin Receptor 1 Agonist

CH 275 is a peptide analog of somatostatin that demonstrates high selectivity and potency as an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action is centered on the activation of sst1, which has been shown to modulate the activity of neprilysin, a key enzyme in the degradation of amyloid-β peptides.[1] This has positioned **CH 275** as a compound of interest in the research of Alzheimer's disease.[1]



Quantitative Data for CH 275

The following table summarizes the binding affinity and functional potency of **CH 275** for human somatostatin receptors.

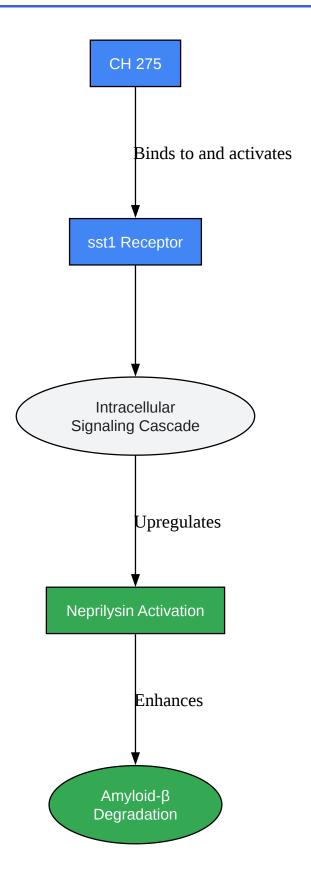
Receptor Subtype	Ki (nM)	IC50 (nM)
sst1	52	30.9
sst2	-	>10,000
sst3	-	345
sst4	-	>1,000
sst5	-	>10,000

Data sourced from MedChemExpress.[1]

CH 275 Signaling Pathway

Activation of the sst1 receptor by **CH 275** initiates a signaling cascade that leads to the upregulation of neprilysin activity. This enzyme plays a crucial role in clearing amyloid- β plaques, a hallmark of Alzheimer's disease.





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Caption: Signaling pathway of CH 275.



Experimental Protocols: CH 275

Receptor Binding Assay: The binding affinity (Ki) of **CH 275** to sst1 receptors was determined through competitive binding assays. This typically involves incubating cell membranes expressing the receptor with a radiolabeled somatostatin analog and varying concentrations of the unlabeled competitor (**CH 275**). The concentration of **CH 275** that displaces 50% of the radioligand is used to calculate the Ki value, indicating its binding affinity.

Functional Assay (IC50 Determination): The potency of **CH 275** as an sst1 agonist (IC50) was likely determined by measuring its ability to inhibit a cellular process stimulated by another compound, such as forskolin-stimulated cAMP production. Cells expressing the sst1 receptor are treated with forskolin to increase cAMP levels, and then with varying concentrations of **CH 275**. The IC50 is the concentration of **CH 275** that causes a 50% inhibition of the forskolin-induced cAMP accumulation.

In Vitro Neprilysin Activation: Primary neuron-based cell cultures, including a mix of wild-type hippocampal, cortical, and striatal neurons, were treated with 100 nM **CH 275**. The activity of neprilysin was then measured to assess the effect of sst1 activation by **CH 275**.[1]

Compound 275#: An Inducer of Apoptosis in Colorectal Cancer Cells

Compound 275#, with the chemical name N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, is a novel small molecule that has been shown to possess antiproliferative properties against colorectal cancer (CRC) cell lines.[2][3] Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS), which in turn triggers mitochondria-mediated intrinsic apoptosis and initiates autophagy.[2][3]

Quantitative Data for Compound 275#

The following tables summarize the cytotoxic and apoptotic effects of compound 275# on human colorectal cancer cell lines.

Table 1: Cytotoxicity of Compound 275# (IC50 in μM)



Cell Line	24h	48h	72h
HCT116	13.90 ± 1.15	7.99 ± 0.61	5.23 ± 0.17
НСТ8	20.31 ± 1.15	11.81 ± 0.94	8.85 ± 0.52
FHC (normal)	39.42 ± 2.65	29.83 ± 1.34	20.19 ± 1.03

Data from an MTT assay.[2]

Table 2: Apoptosis Induction by Compound 275# in CRC Cells after 24h

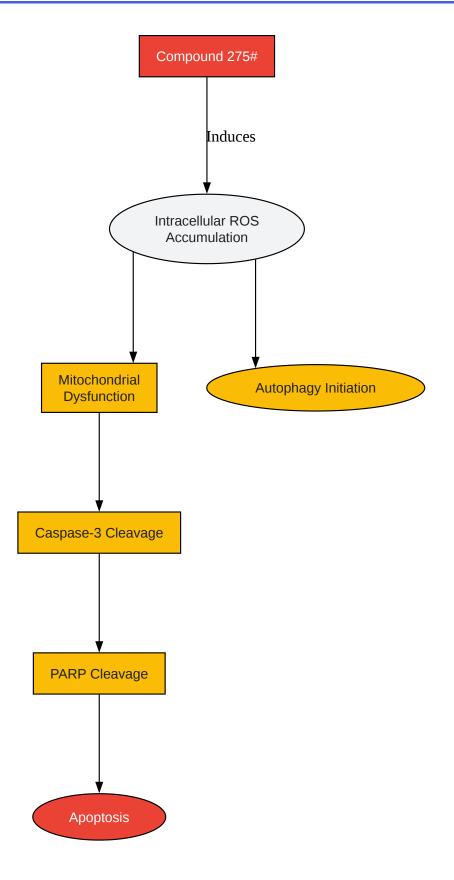
Cell Line	Concentration (µM)	Late-Phase Apoptosis (%)
HCT116	5	3.83
20	99.6	
HCT8	5	4.76
20	99.9	

Data from an Annexin V-FITC/PI assay.[2]

Compound 275# Signaling Pathway

Compound 275# induces an accumulation of ROS, which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.





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Caption: Signaling pathway of Compound 275#.



Experimental Protocols: Compound 275#

Cell Viability (MTT) Assay: To determine the cytotoxicity of compound 275#, HCT116, HCT8, and FHC cells were seeded in 96-well plates.[2] After 24 hours, the cells were treated with various concentrations of compound 275# for 24, 48, and 72 hours. Subsequently, an MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured to determine cell viability and calculate the IC50 values.[2]

Apoptosis (Annexin V-FITC/PI) Assay: HCT116 and HCT8 cells were treated with different concentrations of compound 275# for 24 hours.[2] The cells were then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension. The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[2]

Reactive Oxygen Species (ROS) Detection: The intracellular accumulation of ROS was likely measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells treated with compound 275# would be incubated with DCFH-DA. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, can be measured using a fluorescence microscope or a plate reader.

Summary of Comparison



Feature	CH 275	Compound 275#
Compound Type	Peptide analog of somatostatin	Small molecule (N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide)
Primary Target	Somatostatin receptor 1 (sst1)	Not explicitly defined, but initiates ROS accumulation
Mechanism of Action	Selective sst1 agonist, activates neprilysin	Induces intracellular ROS accumulation, leading to mitochondria-mediated apoptosis and autophagy
Therapeutic Area of Interest	Alzheimer's Disease	Colorectal Cancer
Key Biological Effect	Increases degradation of amyloid-β	Induces cell death in cancer cells

In conclusion, **CH 275** and compound 275# are two distinct molecules with fundamentally different mechanisms of action and potential therapeutic applications. **CH 275** acts as a selective agonist for a G-protein coupled receptor involved in neuromodulation, while compound 275# induces cytotoxicity in cancer cells through oxidative stress. This guide highlights their individual properties based on available experimental data.

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